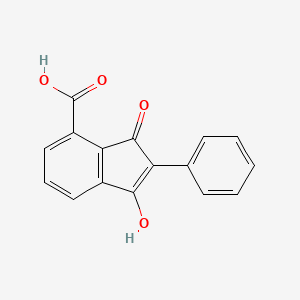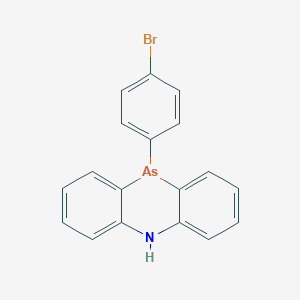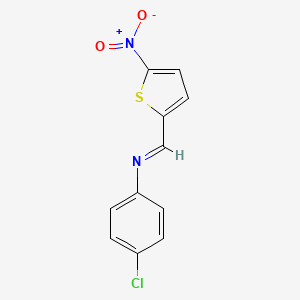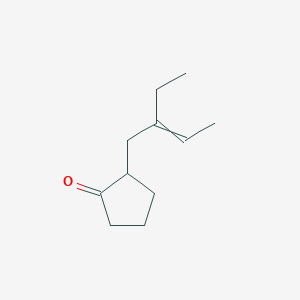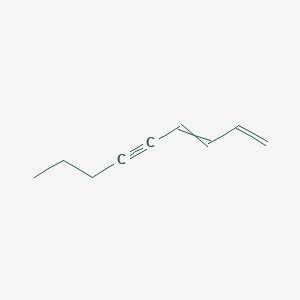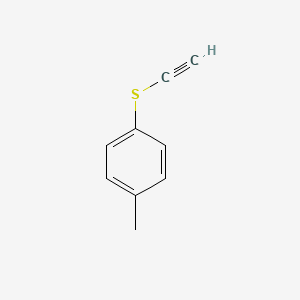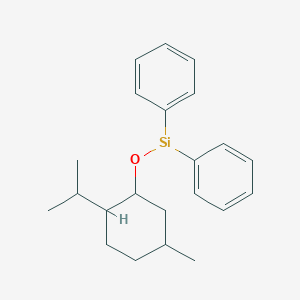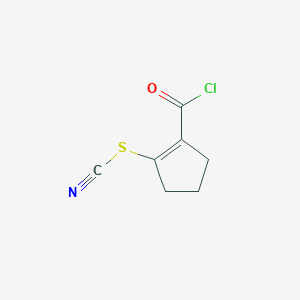![molecular formula C11H16 B14481945 1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane CAS No. 71366-17-1](/img/structure/B14481945.png)
1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[2.2]pentane core with a 2-methylidenecyclopropyl group attached via an ethyl linker. The spirocyclic structure imparts significant ring strain, making it an interesting subject for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane typically involves multiple steps, starting with the formation of the spiro[2.2]pentane core. This can be achieved through cycloaddition reactions, such as [2+2] cycloaddition, which forms the cyclobutane ring. The 2-methylidenecyclopropyl group can be introduced via alkylation reactions using appropriate alkyl halides and strong bases.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, strong bases (e.g., sodium hydride, NaH)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Substituted cyclopropyl derivatives
Aplicaciones Científicas De Investigación
1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying ring strain effects.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly for its unique structural features.
Industry: Utilized in the development of advanced materials and polymers due to its rigid and strained structure.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane involves its interaction with molecular targets through its strained spirocyclic structure. The ring strain can induce reactivity, allowing the compound to participate in various chemical reactions. The molecular pathways involved depend on the specific application, such as binding to enzymes or receptors in biological systems.
Comparación Con Compuestos Similares
Spiro[2.2]pentane: Shares the spirocyclic core but lacks the 2-methylidenecyclopropyl group.
Cyclopropyl derivatives: Compounds with cyclopropyl groups attached to different cores.
Spirocyclic compounds: Other spirocyclic structures with varying ring sizes and substituents.
Uniqueness: 1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane is unique due to its combination of a spiro[2.2]pentane core and a 2-methylidenecyclopropyl group. This combination imparts significant ring strain and reactivity, making it a valuable compound for research and applications in various fields.
Propiedades
Número CAS |
71366-17-1 |
|---|---|
Fórmula molecular |
C11H16 |
Peso molecular |
148.24 g/mol |
Nombre IUPAC |
2-[2-(2-methylidenecyclopropyl)ethyl]spiro[2.2]pentane |
InChI |
InChI=1S/C11H16/c1-8-6-9(8)2-3-10-7-11(10)4-5-11/h9-10H,1-7H2 |
Clave InChI |
PVHSLJZTYAANFW-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC1CCC2CC23CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-4-{1-[4-(ethylsulfanyl)phenyl]-2-nitrobutyl}benzene](/img/structure/B14481863.png)
![2-[Hexadecyl(2-hydroxyethyl)amino]ethyl hexadecanoate](/img/structure/B14481864.png)
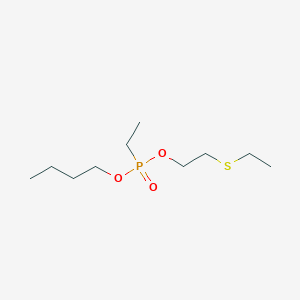
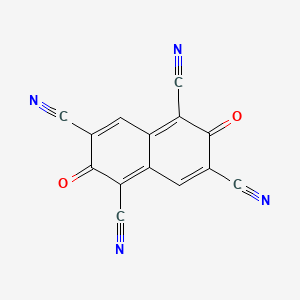
![4-[(Benzyloxy)methyl]-2,6-di-tert-butylphenol](/img/structure/B14481882.png)
